

The Crystal Structure of Copper(I) Acetate: A Technical Guide

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Compound of Interest

Compound Name: Copper(I) acetate

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Abstract

Copper(I) acetate, with the chemical formula $\text{Cu}(\text{CH}_3\text{COO})$, is a coordination polymer of significant interest due to its unique structural features and potential applications in catalysis and materials science. This technical guide provides a comprehensive overview of the crystal structure of **Copper(I) acetate**, detailing its synthesis, crystallographic parameters, and key structural characteristics. The information presented is compiled from seminal crystallographic studies to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction

The study of copper carboxylates has been a fertile ground for understanding metal-metal interactions and the diverse coordination chemistry of copper. While copper(II) acetate has been extensively studied, the crystal structure of its copper(I) counterpart reveals a distinct arrangement with a polymeric nature. Understanding this structure is crucial for elucidating its chemical properties and exploring its potential applications.

Experimental Protocols

Synthesis of Copper(I) Acetate Single Crystals

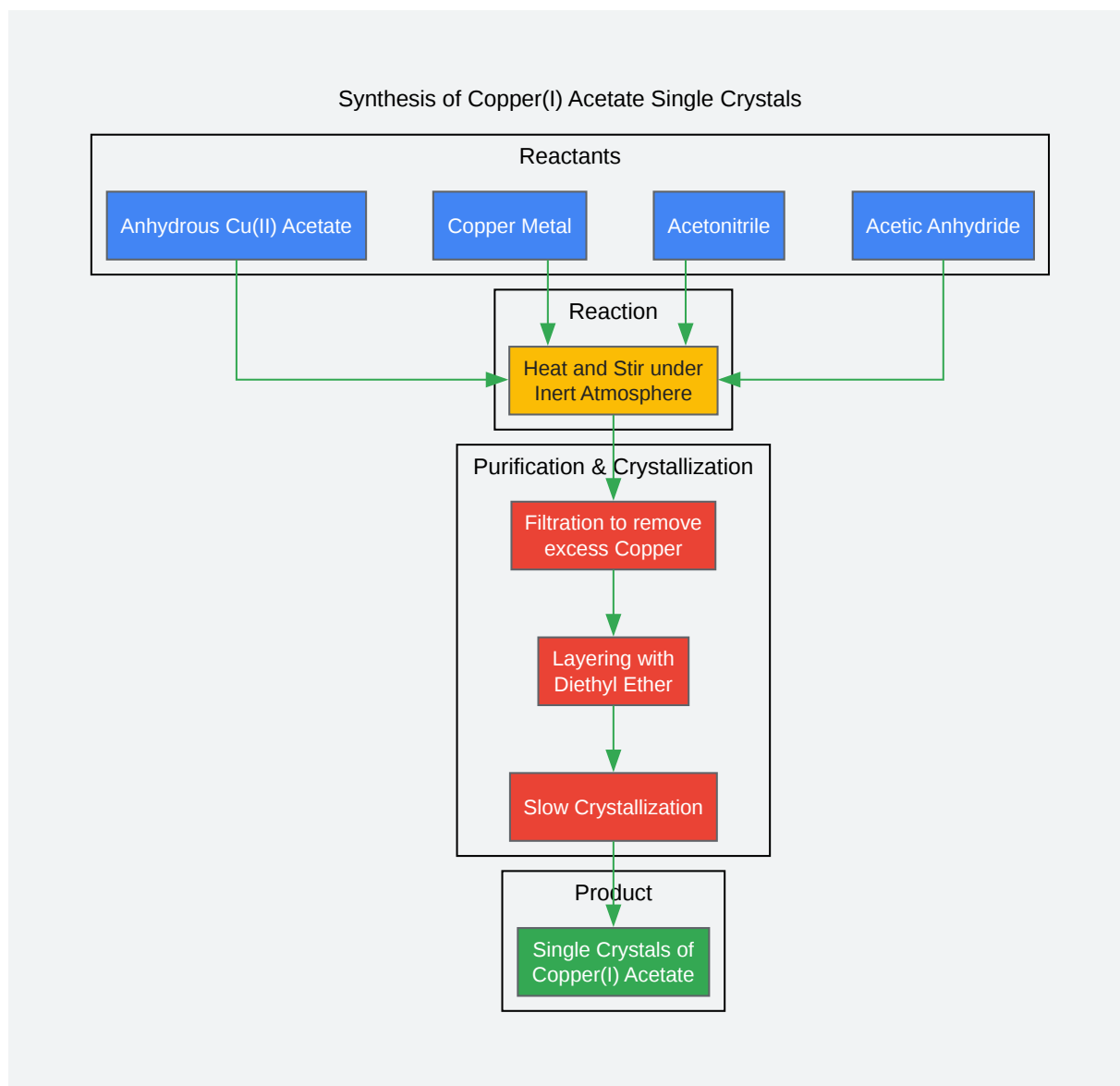
The synthesis of high-quality single crystals of **Copper(I) acetate** is a critical prerequisite for accurate X-ray crystallographic analysis. The most common method involves the reduction of a copper(II) salt in the presence of an acetate source. The following protocol is based on the successful synthesis reported in the literature.

Materials:

- Anhydrous Copper(II) acetate ($\text{Cu}(\text{CH}_3\text{COO})_2$)
- Copper metal foil or powder
- Acetonitrile (CH_3CN)
- Acetic anhydride ($(\text{CH}_3\text{CO})_2\text{O}$)
- Diethyl ether

Procedure:

- A mixture of anhydrous copper(II) acetate and an excess of copper metal is placed in a reaction vessel.
- A solvent mixture of acetonitrile and acetic anhydride is added to the vessel.
- The reaction mixture is heated and stirred under an inert atmosphere (e.g., nitrogen or argon) to facilitate the reduction of copper(II) to copper(I).
- The progress of the reaction can be monitored by the color change of the solution from blue ($\text{Cu}(\text{II})$) to colorless ($\text{Cu}(\text{I})$).
- Upon completion of the reaction, the excess copper metal is removed by filtration.
- The resulting solution of **Copper(I) acetate** is carefully layered with diethyl ether to induce crystallization.
- The vessel is left undisturbed in a cool, dark place to allow for the slow growth of single crystals suitable for X-ray diffraction.

Experimental Workflow for **Copper(I) Acetate** Synthesis[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **Copper(I) acetate** single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure of **Copper(I) acetate** was carried out using single-crystal X-ray diffraction. The following is a summary of the typical experimental conditions and refinement procedures.

Data Collection:

- **Diffractometer:** A four-circle automated diffractometer is typically employed.
- **X-ray Source:** Molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$) is a common choice.
- **Temperature:** Data is collected at room temperature (approximately 22 °C).
- **Data Collection Method:** The ω -scan technique is often used.
- **Crystal Quality:** A well-formed, single crystal of suitable dimensions is selected and mounted on a goniometer head.

Structure Solution and Refinement:

- **Structure Solution:** The structure is solved using direct methods or Patterson and Fourier techniques.
- **Refinement Method:** Full-matrix least-squares refinement is used to refine the atomic positions and thermal parameters.
- **Software:** Standard crystallographic software packages are utilized for data processing, structure solution, and refinement.

Crystal Structure and Data

The crystal structure of **Copper(I) acetate** has been determined to be a polymeric chain structure. Key crystallographic and structural data are summarized in the tables below.

Crystallographic Data

Parameter	Value	Reference
Chemical Formula	Cu(CH ₃ COO)	[1]
Formula Weight	122.59 g/mol	[1]
Crystal System	Monoclinic	[1]
Space Group	P2 ₁ /m	[1]
a (Å)	5.221(2)	[1]
b (Å)	6.259(4)	[1]
c (Å)	9.928(4)	[1]
β (°)	93.63(3)	[1]
Volume (Å ³)	323.5	[1]
Z	4	[1]
Calculated Density (g/cm ³)	2.52	[1]
Radiation	Mo Kα (λ = 0.71073 Å)	[1]
Final R-factor	0.046	[1]

Selected Bond Lengths and Angles

Bond/Angle	Length (Å) / Angle (°)	Reference
Cu-Cu	2.556(2)	[1]
Cu-O(1)	2.31(2)	[2]
Cu-O(2)	1.90(2)	[2]
Cu-O(3)	1.90(2)	[2]
O(1)-Cu(1)-O(2)	110.7	[2]

Structural Description and Visualization

The crystal structure of **Copper(I) acetate** consists of infinite polymeric chains.[3] Within these chains, binuclear dimeric units, $[\text{Cu}_2(\text{CH}_3\text{COO})_2]$, are bridged by additional copper and oxygen atoms.[1] Each copper atom is in a distorted square-planar coordination environment, bonded to three oxygen atoms from the acetate ligands and one other copper atom.[1][3] The Cu-Cu distance of 2.556(2) Å is a notable feature of this structure.[1]

Coordination Environment of Copper(I) in **Copper(I) Acetate**

Caption: A diagram showing the distorted square-planar coordination of a copper(I) atom.

Conclusion

The crystal structure of **Copper(I) acetate** reveals a complex polymeric arrangement with interesting bonding features, including a significant copper-copper interaction. The detailed crystallographic data and experimental protocols provided in this guide offer a foundational resource for researchers. This information is essential for further studies into the reactivity, catalytic activity, and potential applications of this compound in various fields, including the development of new materials and pharmaceuticals.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray crystal structure of copper(I) acetate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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